molecular formula C11H23FNO4P B13858183 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl

4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl

Cat. No.: B13858183
M. Wt: 283.28 g/mol
InChI Key: CYXRACFGDVXKCW-UHFFFAOYSA-N
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Description

4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is a compound known for its unique chemical properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable free radical widely used in organic chemistry as a catalyst and reagent .

Preparation Methods

The synthesis of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves several steps. The starting material, 2,2,6,6-tetramethylpiperidine-1-oxyl, is first reacted with ethoxyfluorophosphine under controlled conditions to introduce the ethoxyflorophosphinyl group. The reaction typically requires an inert atmosphere and specific temperature control to ensure the desired product is obtained .

Chemical Reactions Analysis

4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hypochlorite (for oxidation) and hydrazine (for reduction). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl involves its ability to act as a free radical. It interacts with molecular targets by donating or accepting electrons, thereby influencing various chemical and biological processes. The molecular pathways involved include oxidative stress modulation and free radical scavenging .

Comparison with Similar Compounds

4-[(Ethoxyflorophosphinyl)oxy]-2,2,6,6,-tetramethyl-1-piperidine-1-oxyl is unique compared to other similar compounds due to its specific functional group and stability. Similar compounds include:

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C11H23FNO4P

Molecular Weight

283.28 g/mol

IUPAC Name

4-[ethoxy(fluoro)phosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C11H23FNO4P/c1-6-16-18(12,15)17-9-7-10(2,3)13(14)11(4,5)8-9/h9,14H,6-8H2,1-5H3

InChI Key

CYXRACFGDVXKCW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(OC1CC(N(C(C1)(C)C)O)(C)C)F

Origin of Product

United States

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